molecular formula C19H15I2N3O B3864675 (Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile

Cat. No.: B3864675
M. Wt: 555.1 g/mol
InChI Key: SPTCUAQWPQCZIE-QPEQYQDCSA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole moiety and a diiodo-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the Diiodo-Substituted Phenyl Group: This step involves the iodination of a phenol derivative followed by etherification with isopropanol.

    Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions could potentially target the nitrile group, converting it to an amine.

    Substitution: The diiodo-substituted phenyl group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound could be used in the development of fluorescent probes for biological imaging.

Medicine

Industry

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the diiodo and isopropoxy groups.

    (Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodophenyl)prop-2-enenitrile: Lacks the isopropoxy group.

Uniqueness

The presence of both the diiodo-substituted phenyl group and the isopropoxy group in (Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile makes it unique compared to its analogs. These groups may impart distinct electronic properties and reactivity, making the compound valuable for specific applications.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15I2N3O/c1-11(2)25-18-12(8-14(20)9-15(18)21)7-13(10-22)19-23-16-5-3-4-6-17(16)24-19/h3-9,11H,1-2H3,(H,23,24)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTCUAQWPQCZIE-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)I)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1I)I)/C=C(/C#N)\C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15I2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile
Reactant of Route 2
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile
Reactant of Route 3
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile
Reactant of Route 4
Reactant of Route 4
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile
Reactant of Route 5
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile
Reactant of Route 6
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-propan-2-yloxyphenyl)prop-2-enenitrile

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